2-Methylbutyric-D9 acid

Stable isotope dilution mass spectrometry Isotopic enrichment Internal standard quality control

2-Methylbutyric-D9 acid (CAS 352431-44-8) is the perdeuterated isotopologue of DL-2-methylbutyric acid, a branched short-chain fatty acid (SCFA) with the molecular formula CD₃CD₂CD(CD₃)COOH and a molecular weight of 111.19 g/mol. All nine non-exchangeable hydrogen atoms are replaced by deuterium, yielding a nominal mass shift of +9 Da relative to the unlabeled parent (C₅H₁₀O₂, MW 102.13 g/mol).

Molecular Formula C5H10O2
Molecular Weight 111.19 g/mol
CAS No. 352431-44-8
Cat. No. B3044158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutyric-D9 acid
CAS352431-44-8
Molecular FormulaC5H10O2
Molecular Weight111.19 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)O
InChIInChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i1D3,2D3,3D2,4D
InChIKeyWLAMNBDJUVNPJU-CBZKUFJVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutyric-D9 Acid (CAS 352431-44-8): Perdeuterated Internal Standard for Branched Short-Chain Fatty Acid Quantification by GC-MS and LC-MS


2-Methylbutyric-D9 acid (CAS 352431-44-8) is the perdeuterated isotopologue of DL-2-methylbutyric acid, a branched short-chain fatty acid (SCFA) with the molecular formula CD₃CD₂CD(CD₃)COOH and a molecular weight of 111.19 g/mol . All nine non-exchangeable hydrogen atoms are replaced by deuterium, yielding a nominal mass shift of +9 Da relative to the unlabeled parent (C₅H₁₀O₂, MW 102.13 g/mol) . The compound is supplied as a racemic (±)-mixture at 98 atom % D isotopic enrichment from primary manufacturer CDN Isotopes (Product No. D-5267), with a certified chemical purity of ≥98% [1]. As a stable isotope-labeled internal standard (SIL-IS), it is designed for isotope dilution mass spectrometry (IDMS) applications in metabolomics, gut-microbiota research, pharmacokinetic tracing, and environmental analysis where accurate, matrix-corrected quantification of 2-methylbutyric acid in complex biological matrices is required [2].

Why Unlabeled, Lower-Deuterated (d3), or 13C-Labeled Analogs Cannot Reliably Substitute for 2-Methylbutyric-D9 Acid in Quantitative Mass Spectrometry Workflows


Unlabeled 2-methylbutyric acid (CAS 116-53-0) is chemically identical to the endogenous analyte and therefore cannot be distinguished from it by mass, rendering it unsuitable as an internal standard for isotope dilution MS in biological samples where the analyte is natively present . The d3-labeled variant (e.g., (R)-2-methylbutyric acid-d3, MW 105.15) provides a mass shift of only +3 Da; established best-practice guidelines for deuterated internal standard selection explicitly recommend a mass difference greater than +3 Da to avoid spectral overlap with natural-abundance heavy isotopologues (e.g., ¹³C, ²H) of the unlabeled analyte, which can contribute 3–5% relative intensity at M+3 in a C₅ molecule [1] . 13C-labeled alternatives (e.g., 2-methylbutyric acid-13C₂) offer superior chromatographic co-elution and are preferred for regulatory submissions, but carry 3–10× higher synthesis costs and more limited commercial availability, making them economically prohibitive for high-throughput or large-cohort metabolomics studies . Furthermore, the structural isomer 3-methylbutyric acid (isovaleric acid) co-occurs with 2-methylbutyric acid in virtually all biological matrices and the two isomers are notoriously difficult to resolve chromatographically; a perdeuterated d9 standard for each isomer provides the only definitive means of independent quantification when chromatography is incomplete [2] [3].

Quantitative Differentiation Evidence for 2-Methylbutyric-D9 Acid (CAS 352431-44-8) Versus Closest In-Class Analogs and Substitutes


Isotopic Enrichment: 98 Atom % D Versus Typical d3-Labeled Analogs at 95–98%

2-Methylbutyric-D9 acid (CDN D-5267) is certified at 98 atom % D isotopic enrichment, exceeding the widely accepted minimum threshold of >98% for quantitative IDMS applications [1]. In comparison, commercially available d3-labeled 2-methylbutyric acid analogs (e.g., (S)-(+)-2-methylbutyric acid-d3, CAS 175779-05-2) are typically offered at ≥95% purity, with isotopic enrichment not consistently specified at 98 atom % D [2]. The 98 atom % D specification directly determines the residual unlabeled fraction contributing to background signal in the analyte channel; at 98 atom % D, the unlabeled carryover is ≤2%, whereas at 95% enrichment it rises to ≤5%, a 2.5-fold increase in potential interference that compromises lower-limit-of-quantification (LLOQ) performance.

Stable isotope dilution mass spectrometry Isotopic enrichment Internal standard quality control

Mass Shift: +9 Da Nominal Mass Difference Eliminates Natural-Isotopologue Interference, Whereas +3 Da (d3) Falls Within the Zone of Spectral Overlap

The perdeuteration of 2-methylbutyric-D9 acid produces a nominal mass shift of +9 Da from the unlabeled parent (monoisotopic mass: target d9 = 111.124 Da vs. unlabeled = 102.068 Da) . For a C₅ molecule, the natural-abundance M+3 isotopologue cluster (¹³C₂¹H, ¹³C²H₂, etc.) contributes approximately 0.5–2% relative intensity at the M+3 position, creating a partial overlap with a d3-labeled internal standard [1]. Established selection criteria for deuterated internal standards explicitly require a mass difference greater than +3 Da to minimize this interference [1]. At +9 Da, the d9 standard resides in a region where natural isotopologue abundance for a C₅ molecule is effectively zero (<0.001%), enabling unambiguous selected ion monitoring (SIM) or multiple reaction monitoring (MRM) without the need for natural-abundance correction algorithms [2].

Natural isotopologue interference Mass shift Selected ion monitoring

Isomeric Specificity: 2-Methylbutyric-D9 Acid Enables Independent Quantification of 2-Methylbutyrate Distinct from Co-Occurring Isovalerate (3-Methylbutyric Acid)

2-Methylbutyric acid and its structural isomer 3-methylbutyric acid (isovaleric acid) co-occur in virtually all biological samples and are notoriously difficult to chromatographically resolve under standard GC and LC conditions, with many published methods reporting co-elution or partial separation [1] [2]. Feng et al. (2022) demonstrated that even with optimized DMAQ derivatization and LC-MS conditions, separate quantification of the two isomers required isotopically distinct internal standards; they employed ¹³C/¹⁵N-tagged SCFAs to achieve independent quantitation of 2-methylbutyric and 3-methylbutyric acids [2]. The availability of perdeuterated d9 standards for each isomer—2-methylbutyric-D9 acid (CAS 352431-44-8) and 3-methylbutyric-D9 acid (isovaleric acid-d9, CAS 344298-81-3)—provides the analytical infrastructure to monitor each isomer in a separate MRM channel without cross-interference, even under conditions of incomplete chromatographic resolution .

Isomer resolution Short-chain fatty acid profiling Gut microbiota metabolomics

Certified Long-Term Stability: 3-Year Shelf-Life Under Recommended Storage Conditions With Defined Re-Analysis Protocol

CDN Isotopes provides an explicit stability statement for 2-Methylbutyric-D9 acid (D-5267): the compound is stable for three years when stored under recommended conditions (room temperature, protected from moisture), after which re-analysis for chemical purity is recommended before continued use . A searchable Certificate of Analysis (CoA) is available for each production batch . In contrast, many alternative deuterated or 13C-labeled SCFA standards from secondary resellers or smaller manufacturers are supplied without publicly traceable CoA documentation or defined long-term stability data, introducing uncertainty in longitudinal studies where internal standard degradation can manifest as apparent changes in analyte concentration .

Reference standard stability Certificate of analysis Batch-to-batch reproducibility

Deuterium Kinetic Isotope Effect (KIE) Awareness: Documented Pharmacokinetic Alterations Justify Use as a Metabolic Tracer Beyond Simple Internal Standardization

Russak and Bednarczyk (2019) comprehensively reviewed the impact of deuterium substitution on pharmaceutical pharmacokinetics, demonstrating that deuteration can alter metabolic rates through the primary kinetic isotope effect (KIE), with C–D bond cleavage showing rate reductions of 2–10× compared to C–H [1]. While this KIE is a well-recognized limitation of deuterated internal standards in quantitative bioanalysis (requiring validation that the IS and analyte exhibit equivalent extraction recovery and ionization efficiency), it simultaneously constitutes a unique research utility: 2-methylbutyric-D9 acid can serve dual-purpose as both a quantification standard (when isotope dilution protocols are properly validated) and a metabolic tracer for studying branched-chain fatty acid β-oxidation kinetics, where the deuterium label enables tracking of catabolic flux via GC-MS or LC-MS [2]. This dual functionality is not available from 13C-labeled analogs, which do not exhibit a significant KIE.

Deuterium kinetic isotope effect Pharmacokinetic tracing Drug metabolism

Optimal Application Scenarios for 2-Methylbutyric-D9 Acid (CAS 352431-44-8) Based on Quantitative Differentiation Evidence


Gut-Microbiota SCFA Profiling in Large-Cohort Metabolomics Studies Requiring Isomer-Resolved Quantification of 2-Methylbutyrate vs. Isovalerate

In fecal, plasma, and cecal metabolomics studies where both 2-methylbutyric acid and 3-methylbutyric acid (isovaleric acid) must be independently quantified, 2-Methylbutyric-D9 acid is the appropriate isomer-specific internal standard. As demonstrated by Feng et al. (2022), separate quantification of these co-eluting isomers requires isotopically distinct internal standards . The +9 Da mass shift ensures no overlap with the isovalerate-d9 internal standard channel, and the 98 atom % D enrichment supports LLOQs in the sub-µM range required for plasma SCFA analysis . This scenario applies to inflammatory bowel disease, obesity, and neonatal microbiome research where 2-methylbutyrate has been specifically implicated in host–microbe signaling.

Derivatization-Free GC-MS Quantification of SCFAs in Multi-Matrix Pharmacokinetic and Toxicological Studies

The volatility and thermal stability of 2-methylbutyric acid permit direct GC-MS analysis without derivatization, as demonstrated in the method of Rohde et al. (2022), which employed deuterated internal standards for SCFA quantification across plasma, feces, cecum, liver, and adipose tissue with excellent linearity (R² > 0.99) and recovery rates of 95–117% . 2-Methylbutyric-D9 acid is directly compatible with this workflow, providing the necessary mass shift for SIM-based quantification. The 3-year CoA-documented stability is especially relevant for toxicological studies involving archived samples or longitudinal sampling over extended periods.

Dual-Purpose Metabolic Tracer and Quantification Standard in Branched-Chain Fatty Acid β-Oxidation Flux Studies

Research groups investigating the catabolic fate of branched-chain fatty acids can deploy 2-Methylbutyric-D9 acid as a combined internal standard and metabolic tracer. The deuterium label at all nine non-exchangeable positions enables tracking of fragment ions through β-oxidation pathways by GC-MS or LC-MS/MS, while the primary KIE (2–10× rate reduction on C–D bond cleavage) provides a measurable perturbation that can distinguish enzymatic from non-enzymatic degradation steps . This dual functionality eliminates the need to purchase separate 13C-labeled and deuterated standards, reducing procurement costs for academic laboratories studying inborn errors of metabolism or B12-folate-dependent methylmalonic acid pathway disorders where 2-methylbutyrate is a key intermediate.

Method Validation and Inter-Laboratory Harmonization Under ISO 17025 or GLP Quality Systems

For contract research organizations (CROs) and core metabolomics facilities requiring ISO 17025-accredited or GLP-compliant methods, 2-Methylbutyric-D9 acid from CDN Isotopes offers batch-specific Certificates of Analysis, documented 3-year stability, and 98 atom % D enrichment that meets the >98% threshold specified in published internal standard selection guidelines . The defined stability window supports method validation protocols requiring demonstration of internal standard integrity over the full duration of sample analysis campaigns. This procurement-grade documentation is not uniformly available from alternative suppliers of lower-deuterated or 13C-labeled 2-methylbutyric acid standards, creating a tangible compliance advantage for regulated bioanalysis.

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